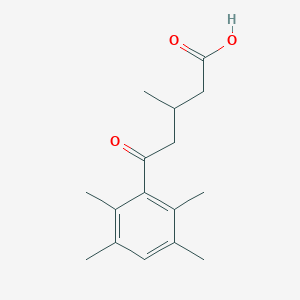

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid

Description

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid is a valeric acid derivative characterized by a branched alkyl chain with a ketone group at position 5 and a 2,3,5,6-tetramethylphenyl substituent.

Properties

IUPAC Name |

3-methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-9(7-15(18)19)6-14(17)16-12(4)10(2)8-11(3)13(16)5/h8-9H,6-7H2,1-5H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWWMYRYICETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)CC(C)CC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5,6-tetramethylbenzene and 3-methyl-5-oxo-valeric acid.

Reaction Conditions: The reaction conditions often involve the use of strong acids or bases as catalysts, along with solvents like methanol or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a valeric acid backbone with several analogues but differs in substituent placement and functional groups. Key comparisons include:

Physicochemical and Pharmacokinetic Properties

- Hydrophobicity : The 2,3,5,6-tetramethylphenyl group increases lipophilicity compared to analogues like 5-(3',4'-dihydroxyphenyl)valeric acid, which has polar hydroxyl groups .

- Steric Effects : The ortho-methyl groups on the phenyl ring may hinder binding to protein targets compared to para-substituted analogues (e.g., RA839’s 2,3,5,6-tetramethylphenyl sulfonyl group) .

- Metabolic Stability: The ketone group at position 5 could enhance metabolic stability relative to non-oxidized valeric acid derivatives .

Biological Activity

3-Methyl-5-oxo-5-(2,3,5,6-tetramethylphenyl)valeric acid (CAS number 951893-74-6) is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.34 g/mol. Its structure features a valeric acid backbone with a keto group at the 5th position and a highly branched tetramethylphenyl group, which contributes to its distinct chemical properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H22O3 |

| Molecular Weight | 262.34 g/mol |

| CAS Number | 951893-74-6 |

| Purity | ≥97% |

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The presence of the keto group allows for potential interactions with enzymes involved in metabolic pathways. Preliminary studies suggest that it may influence enzyme activity related to fatty acid metabolism and exhibit anti-inflammatory properties.

Enzyme Interactions

The compound has been shown to modulate the activity of certain enzymes:

- Inhibition of Lipoxygenase : It may inhibit lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a role in inflammatory responses.

- Influence on Cytochrome P450 : Potential interactions with cytochrome P450 enzymes could affect drug metabolism and detoxification pathways.

Biological Activity Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria at concentrations as low as 50 µM .

- Anticancer Potential : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines (e.g., HeLa and A549). The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Case Study 1: Inhibition of Type III Secretion System (T3SS)

A dissertation highlighted the use of this compound in inhibiting the Type III secretion system (T3SS) in E. coli. At concentrations of 50 µM, it resulted in a ~50% reduction in secretion levels of carboxypeptidase G2 (CPG2), suggesting its potential as a therapeutic agent targeting bacterial virulence factors .

Case Study 2: Metabolic Pathway Modulation

In another study focusing on metabolic pathways, researchers observed that treatment with this compound led to altered expression levels of genes involved in lipid metabolism. The compound downregulated key activators associated with fatty acid synthesis while upregulating genes linked to fatty acid oxidation .

Comparative Analysis

To better understand the uniqueness and potential advantages of this compound over similar compounds, a comparison table is provided below:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 3-Methyl-5-oxo-5-(2,4-dimethylphenyl)valeric acid | Less branched phenyl group | Moderate antimicrobial activity |

| 3-Methyl-4-oxo-pentanoic acid | Simple ketone structure | Limited anticancer effects |

| This compound | Highly branched tetramethylphenyl group | Strong antimicrobial and anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.